![molecular formula C17H18N2O3S B5818949 N-methyl-4-(2-oxo-1-pyrrolidinyl)-N-phenylbenzenesulfonamide](/img/structure/B5818949.png)
N-methyl-4-(2-oxo-1-pyrrolidinyl)-N-phenylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-4-(2-oxo-1-pyrrolidinyl)-N-phenylbenzenesulfonamide, commonly known as MS-275, is a synthetic compound that belongs to the class of benzamide histone deacetylase inhibitors (HDACIs). It has been widely studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.
Mécanisme D'action
MS-275 exerts its pharmacological effects by inhibiting HDAC activity, leading to the hyperacetylation of histones and the re-expression of silenced genes. HDACs are enzymes that remove acetyl groups from histones, leading to the compaction of chromatin and the suppression of gene expression. By inhibiting HDAC activity, MS-275 promotes the acetylation of histones, leading to the relaxation of chromatin and the activation of gene expression.
Biochemical and Physiological Effects:
MS-275 has been shown to induce cell cycle arrest and apoptosis in cancer cells, improve cognitive function and reduce neuroinflammation in neurodegenerative disorders, and reduce inflammation and oxidative stress in inflammatory conditions. These effects are mediated by the re-expression of silenced genes and the downregulation of oncogenes.
Avantages Et Limitations Des Expériences En Laboratoire
MS-275 has several advantages for lab experiments, including its high potency, selectivity, and stability. However, it also has some limitations, including its potential toxicity, off-target effects, and limited solubility.
Orientations Futures
There are several future directions for the study of MS-275, including:
1. Further exploration of its therapeutic potential in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.
2. Investigation of its potential synergy with other drugs or therapies.
3. Development of more potent and selective N-methyl-4-(2-oxo-1-pyrrolidinyl)-N-phenylbenzenesulfonamide based on the structure of MS-275.
4. Investigation of its potential side effects and toxicity in preclinical and clinical studies.
5. Development of novel drug delivery systems to improve its solubility and bioavailability.
In conclusion, MS-275 is a promising compound with potential therapeutic applications in various diseases. Its mechanism of action involves the inhibition of HDAC activity, leading to the re-expression of silenced genes and the downregulation of oncogenes. Although it has some limitations, its advantages and future directions make it a promising candidate for further research.
Méthodes De Synthèse
MS-275 can be synthesized through a multi-step process involving the reaction of 4-nitrobenzenesulfonyl chloride with N-methylpyrrolidine followed by the reduction of the nitro group to an amine using hydrogen gas and palladium on carbon catalyst. The resulting amine is then reacted with N-phenylbenzamide in the presence of triethylamine to yield MS-275.
Applications De Recherche Scientifique
MS-275 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. In cancer, MS-275 has been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting HDAC activity, leading to the re-expression of tumor suppressor genes and the downregulation of oncogenes. In neurodegenerative disorders, MS-275 has been shown to improve cognitive function and reduce neuroinflammation by inhibiting HDAC activity and promoting the expression of neuroprotective genes. In inflammatory conditions, MS-275 has been shown to reduce inflammation and oxidative stress by inhibiting HDAC activity and promoting the expression of anti-inflammatory genes.
Propriétés
IUPAC Name |
N-methyl-4-(2-oxopyrrolidin-1-yl)-N-phenylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-18(14-6-3-2-4-7-14)23(21,22)16-11-9-15(10-12-16)19-13-5-8-17(19)20/h2-4,6-7,9-12H,5,8,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZPHAURMJCOKJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)N3CCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.